molecular formula C15H13F3N4OS2 B2669565 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1396854-38-8

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B2669565
CAS No.: 1396854-38-8
M. Wt: 386.41
InChI Key: DEKBEJNWGWMPRL-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Thiazole Acetamide Research

The exploration of benzothiazole-thiazole hybrids traces its origins to the late 19th century, with Arthur Hantzsch’s pioneering work on thiazole synthesis via α-haloketone and thioamide condensation. Benzothiazoles entered the chemical lexicon in 1887 when August Bernthsen characterized their fused aromatic system through benzene-thiazole annulation. Early applications focused on vulcanization accelerators and textile dyes, but the 1930s marked a turning point as researchers recognized the pharmacophoric potential of the benzothiazole scaffold.

The integration of acetamide functionalities into heterocyclic systems gained momentum in the 1960s, driven by discoveries that N-acetylated thiazoles exhibited enhanced metabolic stability compared to their amine precursors. A pivotal 1987 study demonstrated that 2-acetamidobenzothiazole derivatives displayed measurable antimycobacterial activity, sparking interest in structural hybridization strategies. The specific combination of benzothiazole and thiazole acetamide motifs emerged prominently in the early 2000s, exemplified by Sun et al.’s 2016 work on thiazole acetamide derivatives with acetylcholinesterase inhibition properties.

Contemporary synthesis routes for compounds like 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide build upon three key advancements:

  • Pd(0)-catalyzed Suzuki cross-coupling for regioselective aryl functionalization
  • Microwave-assisted cyclocondensation for thiazole ring formation
  • Computational prediction of acetamide conformation effects on target binding

Position within Contemporary Medicinal Chemistry Research

This compound occupies a strategic niche in modern drug discovery due to its dual heterocyclic architecture. The benzothiazole moiety provides planar aromaticity for π-π stacking interactions with biological targets, while the thiazole-acetamide component introduces hydrogen-bonding capabilities and stereoelectronic modulation. Current research prioritizes such hybrid structures to address:

  • Oncological Targets : The trifluoromethyl group enhances lipophilicity for blood-brain barrier penetration in glioblastoma models
  • Antimicrobial Resistance : Thiazole acetamides show promise against multidrug-resistant Gram-negative pathogens through novel efflux pump inhibition
  • Neurological Disorders : Structural analogs demonstrate NMDA receptor modulation potential in computational studies

A 2024 structure-activity relationship (SAR) analysis of 48 thiazole acetamide derivatives revealed that the 4-(trifluoromethyl) substitution on the benzothiazole ring increases target affinity by 3.7-fold compared to methyl-substituted analogs. This finding positions the compound as a lead structure for rational drug design.

Scientific Significance and Research Rationale

The molecule’s significance stems from three distinctive structural features:

  • Electron-Deficient Benzothiazole Core
    The fused aromatic system creates a polarized electron distribution, with calculated dipole moments of 5.23 Debye enhancing interactions with enzymatic active sites.

  • Trifluoromethyl Bioisostere
    Comparative molecular field analysis (CoMFA) shows the -CF~3~ group improves metabolic stability by reducing CYP450-mediated oxidation rates by 62% compared to -CH~3~ analogs.

  • Thiazole-Acetamide Pharmacophore
    Quantum mechanical calculations indicate the acetamide linker adopts a 120° dihedral angle, optimizing hydrogen bond donation to ATP-binding pockets.

These attributes address critical challenges in contemporary medicinal chemistry:

  • Overcoming P-glycoprotein efflux in cancer therapeutics
  • Enhancing CNS penetration for neurodegenerative disease targets
  • Reducing hERG channel affinity to mitigate cardiotoxicity risks

Current Research Landscape and Knowledge Gaps

Recent advances in the field (2019–2024) highlight both progress and unresolved questions:

Table 1: Key Advances in Benzothiazole-Thiazole Acetamide Research

Advance Methodology Impact Source
Regioselective C-H activation Pd(II)/N-heterocyclic carbene catalysis Enables direct functionalization at C4 position
Machine learning-based SAR Random forest regression models Predicts EC~50~ values within 0.3 log units
Cryo-EM target mapping 2.8Å resolution structures Identifies allosteric binding pockets

Persistent knowledge gaps requiring investigation:

  • In Vivo Metabolic Fate : Limited data on phase II conjugation pathways for trifluoromethylated analogs
  • Target Polypharmacology : Unclear modulation of kinase off-target profiles
  • Crystalline Form Stability : No published studies on polymorphic transitions under physiological conditions

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4OS2/c1-8-6-19-13(24-8)20-11(23)7-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-6H,7H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKBEJNWGWMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide have been synthesized and tested against various cancer cell lines. In one study, thiazole-based compounds demonstrated potent activity against A549 human lung adenocarcinoma cells with IC50 values as low as 23.30 ± 0.35 μM, indicating strong selectivity and potential for therapeutic use in oncology .

2. Antibacterial Properties
Thiazole derivatives have also been explored for their antibacterial effects. Compounds derived from thiazole structures have shown efficacy against a range of bacterial strains. For instance, a related thiazole compound exhibited activity against Staphylococcus epidermidis, surpassing the effectiveness of standard antibiotics like amphotericin B . The structural features, such as the presence of electron-withdrawing groups, play a crucial role in enhancing antibacterial potency.

3. Anticonvulsant Effects
Some thiazole-containing compounds have demonstrated anticonvulsant activities comparable to established medications like sodium valproate. These findings suggest that derivatives of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide may be valuable in treating epilepsy or other seizure disorders .

Case Studies

Case Study 1: Anticancer Research
A study focused on synthesizing thiazole derivatives highlighted the anticancer potential of modified compounds against various cell lines. The research demonstrated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were screened for antimicrobial activity against clinical isolates. The results indicated that certain modifications significantly improved the antibacterial efficacy, suggesting a viable pathway for developing new antibiotics based on thiazole scaffolds .

Mechanism of Action

The mechanism of action of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Acetamide Scaffolds

Anti-inflammatory and Antimicrobial Derivatives
  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (5d)
    • Structure : Benzothiazole linked to thioacetamide and oxoindoline.
    • Activity : Most potent anti-inflammatory (IC₅₀ = 1.61 µg/mL) and antibacterial agent in its series .
    • Comparison : The absence of a trifluoromethyl group in 5d reduces its metabolic stability compared to the target compound.
Antimicrobial and Antibiofilm Agents
  • 2-(5-Cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide (4a-n) Structure: Benzothiazole with pyrimidinone-thioacetamide. Activity: MIC values of 6a-n against C. albicans were 8–32 µg/mL, superior to dihydropyrimidinone derivatives . Comparison: The trifluoromethyl group in the target compound may enhance antifungal activity through increased membrane penetration.

Trifluoromethyl-Substituted Derivatives

2-Chloro-N-(4-Trifluoromethylphenyl)acetamide (3)
  • Structure : Acetamide with trifluoromethylphenyl group.
  • Relevance : Demonstrated acetylcholinesterase inhibition, highlighting the role of trifluoromethyl in enzyme interaction .
  • Comparison : The benzo[d]thiazole core in the target compound provides additional aromatic interactions for target binding.

Thiazole- and Triazole-Linked Acetamides

2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • Structure : Chlorobenzothiazole linked to nitro-phenylacetamide.
  • Properties : The nitro group increases polarity but may reduce bioavailability compared to the methylthiazole in the target compound .
2-[(5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
  • Structure : Triazole-thioacetamide with fluorophenyl.
  • Activity : Exhibited anticancer activity (IC₅₀ = 1.98 µg/mL against HepG-2) .
  • Comparison : The methylthiazole in the target compound may offer better solubility than the triazole-fluorophenyl system.

Docking and Binding Mode Comparisons

  • Compound 9c () : Triazole-containing analog showed strong binding to α-glucosidase (docking score: −9.2 kcal/mol). The trifluoromethyl group in the target compound may similarly enhance binding through hydrophobic interactions .
  • GOLD Docking Program () : Validated the importance of ligand flexibility in binding. The target compound’s methylthiazole and trifluoromethyl groups likely optimize conformational fit .

Biological Activity

The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide is a novel thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C17H14F3N3OSC_{17}H_{14}F_3N_3OS with a molecular weight of 419.35 g/mol. It contains a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazole derivatives. The compound under discussion has shown promising results in various cancer cell lines:

  • Mechanism of Action : The presence of the thiazole ring is crucial for cytotoxic activity. It interacts with cellular targets that regulate proliferation and apoptosis.
  • Case Studies :
    • A study reported that compounds similar to this one exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxic effects .
    • Another investigation demonstrated that derivatives with similar structural motifs showed potent activity against human leukemia (CC50 = 12 µM) and solid tumors .
CompoundCancer Cell LineIC50 Value (µM)
Compound AMCF-7 (Breast Cancer)0.57
Compound BDU-145 (Prostate Cancer)8 ± 2
Compound CCCRF-CEM (Leukemia)12 ± 1

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties:

  • Efficacy : In animal models, similar thiazole derivatives have shown to eliminate tonic extensor phases during seizures, providing up to 100% protection in some cases .
  • Research Findings : The SAR analysis indicated that modifications to the thiazole ring significantly affect anticonvulsant efficacy, with certain substitutions enhancing activity .

Structure-Activity Relationship (SAR)

The effectiveness of the compound is largely influenced by its structural components:

  • Thiazole Ring : Essential for biological activity; modifications can either enhance or diminish potency.
  • Trifluoromethyl Group : Increases lipophilicity and bioavailability.
  • Amino and Acetamide Groups : Influence binding affinity to target proteins involved in tumor suppression and neuronal excitability.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reagents are critical for its acetamide linkage formation?

The synthesis typically involves acylation of 5-methylthiazol-2-amine with chloroacetyl chloride under basic conditions. describes reacting 2-amino-5-methylthiazole with chloroacetyl chloride in dioxane using triethylamine as a base, followed by recrystallization for purification . further outlines a general acylation procedure with acyl halides in pyridine, emphasizing solvent choice and extraction protocols .

Q. How is structural validation performed for this compound, and what analytical techniques are prioritized?

Structural integrity is confirmed via melting point analysis, IR spectroscopy (to identify amide C=O stretches ~1650–1700 cm⁻¹), and NMR (¹H/¹³C) to assign proton/carbon environments. Elemental analysis ensures purity. For example, and provide detailed NMR data (e.g., δ 7.8–8.2 ppm for aromatic protons) and compare experimental vs. calculated elemental percentages .

Q. What solvent systems and purification methods are effective for isolating this compound?

Polar aprotic solvents (e.g., dioxane, THF) are preferred for acylation. Purification often involves recrystallization from ethanol-DMF mixtures ( ) or chloroform extraction followed by NaHCO₃ washing ( ). highlights the use of column chromatography for trifluoromethyl-containing analogs .

Advanced Research Questions

Q. How can reaction yields during the acylation step be optimized, and what factors influence selectivity?

Yield optimization requires tuning base strength (e.g., K₂CO₃ vs. Et₃N) and solvent polarity. demonstrates improved yields using ultrasonication with DMAP in DCM, reducing side reactions . Temperature control (20–25°C) and stoichiometric excess of chloroacetyl chloride (1.1 eq.) are critical, as shown in .

Q. What computational strategies are employed to predict binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like COX1/2. used docking to analyze trifluoromethyl group interactions with hydrophobic pockets, guiding derivative design . MD simulations (100 ns) further validate stability, as applied in similar benzothiazole studies .

Q. How can conflicting spectral data (e.g., ¹³C NMR shifts) for the acetamide moiety be resolved?

Discrepancies may arise from tautomerism or solvent effects. Advanced NMR techniques (HSQC, HMBC) in resolve ambiguities by correlating ¹H-¹³C couplings . DFT calculations (e.g., Gaussian 09) simulate spectra for comparison, as demonstrated in trifluoromethyl benzamide studies .

Q. What methodologies are recommended for systematic SAR studies on derivatives of this compound?

SAR requires synthesizing analogs with modifications at the trifluoromethyl, methylthiazole, or acetamide positions. and provide templates: varying aryl groups on the thiazole ring and evaluating docking scores or enzyme inhibition (e.g., COX IC₅₀). High-throughput screening (HTS) of analogs against target libraries can identify lead candidates .

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